REACTION_SMILES
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[CH2:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[O:18][NH:19][CH2:20][C:21]1([C:26](=[O:27])[OH:28])[CH2:22][CH2:23][CH2:24][CH2:25]1.[CH3:4][C:5]([O:6][C:7](=[O:8])[CH3:9])=[O:10].[CH:1](=[O:2])[OH:3].[Cl:29][CH2:30][Cl:31]>>[CH:1](=[O:2])[N:19]([O:18][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[CH2:20][C:21]1([C:26](=[O:27])[OH:28])[CH2:22][CH2:23][CH2:24][CH2:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1(CNOCc2ccccc2)CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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O=CN(CC1(C(=O)O)CCCC1)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |